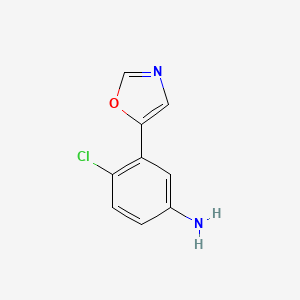

4-Chloro-3-(oxazol-5-YL)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-8-2-1-6(11)3-7(8)9-4-12-5-13-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQODRCWCBWVUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C2=CN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Oxazol 5 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-Chloro-3-(oxazol-5-YL)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the aniline (B41778) and oxazole (B20620) rings. The aniline protons will appear as a set of multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and oxazolyl substituents. The protons of the oxazole ring are anticipated to resonate at characteristic chemical shifts, providing clear evidence for the presence of this heterocyclic moiety. rsc.orgchemicalbook.comhmdb.cachemicalbook.comresearchgate.netchemicalbook.com

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the chloro-substituted aniline ring and the oxazole ring will have distinct resonances. cdnsciencepub.comspectrabase.comnih.gov The chemical shifts of the carbon atoms directly bonded to the nitrogen, oxygen, and chlorine atoms will be particularly informative.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aniline -NH₂ | ~3.5-4.5 | Broad Singlet |

| Aniline -H2 | ~7.0-7.2 | Doublet |

| Aniline -H5 | ~6.7-6.9 | Doublet of Doublets |

| Aniline -H6 | ~7.2-7.4 | Doublet |

| Oxazole -H2 | ~7.9-8.1 | Singlet |

| Oxazole -H4 | ~7.1-7.3 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aniline C-1 (C-NH₂) | ~145-148 |

| Aniline C-2 | ~115-118 |

| Aniline C-3 (C-oxazole) | ~130-133 |

| Aniline C-4 (C-Cl) | ~120-123 |

| Aniline C-5 | ~118-121 |

| Aniline C-6 | ~128-131 |

| Oxazole C-2 | ~150-153 |

| Oxazole C-4 | ~125-128 |

| Oxazole C-5 | ~155-158 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds.

Key expected vibrational frequencies include the N-H stretching of the primary amine group, which typically appears as two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aniline ring will be observed in the 1450-1600 cm⁻¹ region. The oxazole ring should give rise to characteristic C=N and C-O-C stretching bands. The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. youtube.comuwimona.edu.jmuwimona.edu.jmresearchgate.netresearchgate.net

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 |

| Aromatic/Heterocyclic | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Oxazole Ring | C=N Stretch | 1620-1680 |

| Oxazole Ring | C-O-C Stretch | 1000-1300 |

| Aryl Halide | C-Cl Stretch | 600-800 |

| Primary Amine | N-H Bend (Scissoring) | 1590-1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact molecular weight of the compound. The presence of a significant M+2 peak with approximately one-third the intensity of the M⁺ peak would be characteristic of a molecule containing one chlorine atom.

High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers insights into the molecule's structure. Expected fragmentation pathways include the loss of small neutral molecules such as CO and HCN from the oxazole ring, as well as cleavage of the bond between the aniline and oxazole rings. researchgate.netlibretexts.orglibretexts.orgyoutube.comresearchgate.net

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

| 194/196 | [M]⁺, Molecular ion |

| 166/168 | [M - CO]⁺ |

| 167/169 | [M - HCN]⁺ |

| 126/128 | [Cl-C₆H₄-NH₂]⁺ |

| 68 | [C₃H₂NO]⁺ (oxazolyl cation) |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule. researchgate.netresearchgate.netrsc.org

An X-ray crystal structure analysis would reveal the planarity of the aniline and oxazole rings and the dihedral angle between them. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The compound contains two main chromophores: the chloroaniline moiety and the oxazole ring. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within these aromatic and heterocyclic systems. researchgate.netresearchgate.netrsc.orgwikipedia.orgacs.org

The spectrum of aniline typically shows a strong absorption band around 230-240 nm and a weaker, longer-wavelength band around 280-290 nm. The presence of the chloro and oxazolyl substituents is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system. The solvent polarity can also influence the position of these absorption bands.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

| π → π* (Aniline B-band) | 290-310 |

| π → π* (Aniline E-band/Oxazole) | 240-260 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool that complements X-ray crystallography by providing a visual and quantitative understanding of intermolecular interactions in the solid state. mdpi.comrsc.orgnih.govmdpi.comnih.gov This analysis is performed on the crystal structure and maps the different types of close contacts between molecules.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

N-H···N/O Hydrogen Bonds: The primary amine group can act as a hydrogen bond donor, potentially forming interactions with the nitrogen or oxygen atoms of the oxazole ring of neighboring molecules.

π-π Stacking: The aromatic aniline and heterocyclic oxazole rings could engage in π-π stacking interactions, which would be visualized as large, flat red/blue regions on the shape-index surface.

C-H···π Interactions: The C-H bonds of one molecule can interact with the π-systems of the rings of an adjacent molecule.

Halogen Bonding: The chlorine atom could participate in halogen bonding with electronegative atoms of neighboring molecules.

Computational and Theoretical Investigations of 4 Chloro 3 Oxazol 5 Yl Aniline and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to understand the characteristics of 4-Chloro-3-(oxazol-5-YL)aniline and related compounds. These calculations provide a theoretical framework for understanding the molecule's geometry, stability, and reactivity.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are crucial in determining its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electron conductivity. nih.gov

A smaller HOMO-LUMO energy gap suggests that a molecule is more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a larger energy gap indicates higher stability. For instance, in a study of aniline (B41778) derivatives, the calculated energy gap values were used to compare the stability of different molecules, with a larger gap indicating greater stability. thaiscience.info In the case of the fungicide benomyl, a benzimidazole (B57391) derivative, the HOMO-LUMO energy gap was calculated to be 5.039 eV, providing a measure of its reactivity. nih.gov The HOMO energy is associated with the molecule's susceptibility to electrophilic attack, while the LUMO energy relates to its susceptibility to nucleophilic attack. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-nitroaniline | - | - | 3.8907 |

| p-aminoaniline | - | - | 4.6019 |

| Benomyl | - | - | 5.039 |

| p-isopropylaniline | - | - | 5.2968 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The distribution and energies of these orbitals are fundamental in predicting the reactivity and the mechanism of chemical reactions. For example, in the analysis of 3,5-diamino-1,2,4-triazole, the HOMO and LUMO orbitals were visualized to understand the molecule's electronic properties. researchgate.net The shape and symmetry of these orbitals determine how a molecule will interact with other species. Theoretical calculations of FMOs help in understanding the reactive sites within a molecule. mdpi.com

Electrostatic Potential (ESP) Surface Mapping and Mulliken Charges

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The ESP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the map represent different potential values, with red typically indicating negative potential (electron-rich regions, prone to electrophilic attack) and blue indicating positive potential (electron-poor regions, prone to nucleophilic attack). nih.govresearchgate.net

For instance, in the analysis of 4-methyl anilinium phenolsulfonate, the negative regions were found over the SO3 and OH groups, while positive regions were over the CH3 and NH3 protons, indicating likely sites for interaction. researchgate.net Similarly, for aniline, ESP maps distinguish between its nonplanar and planar conformations, providing insights into its intermolecular associations. researchgate.net This technique is crucial for understanding how a molecule like this compound might interact with biological targets. chemrxiv.org

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering further insight into the charge distribution and potential reactive sites.

Global Reactivity Descriptors

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential, hardness, and electrophilicity index. thaiscience.info

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. For example, a study on aniline derivatives calculated these descriptors to compare their reactivity. thaiscience.info The p-nitroaniline, with a higher electrophilicity index, was found to be more reactive towards nucleophilic attack compared to p-aminoaniline and p-isopropylaniline. thaiscience.info

| Compound | Electrophilicity Index (eV) | Nucleophilicity Index (eV) |

|---|---|---|

| p-isopropylaniline | 0.6284 | 4.14 |

| p-aminoaniline | 0.6456 | 4.9973 |

| p-nitroaniline | 1.7797 | 2.9065 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra of molecules. It provides information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light at specific wavelengths. researchgate.netresearchgate.net

This method has been successfully used to predict the UV-Vis spectra of various compounds, showing good agreement with experimental data. researchgate.net For example, TD-DFT calculations have been used to investigate the electronic absorption spectra of thiazolo[3,2-a]pyridine derivatives in different solvents, helping to assign the observed electronic transitions. researchgate.net The calculations can also elucidate the nature of the electronic transitions, identifying the molecular orbitals involved. researchgate.net This information is critical for understanding the photophysical properties of this compound and its potential use in applications such as organic photovoltaics. scilit.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is instrumental in drug discovery and design, as it helps to understand the binding mechanism and affinity of a potential drug molecule to its biological target. nih.govbiotech-asia.org

For analogues of this compound, molecular docking studies have been performed to evaluate their potential as, for example, anticancer agents. nih.govbiotech-asia.org In one study, oxadiazole-containing compounds were docked into the active site of tubulin, a protein crucial for cell division. The results revealed efficient binding, with one compound showing a docking score of -8.030 kcal/mol, indicating strong interaction with key amino acid residues in the hydrophobic cavity of the protein. nih.gov Similarly, benzoxazole (B165842) derivatives have been docked against anticancer receptor targets to elucidate their potential activity, correlating computational data with experimental biological screening results. biotech-asia.orgresearchgate.net The negative binding energy values obtained from these simulations suggest that the target is a reasonable one for the compound's potential therapeutic action. nih.gov

Prediction of Binding Modes and Affinities

Computational docking studies are instrumental in predicting how a ligand, such as an analogue of this compound, might bind to a biological target and in estimating the strength of this interaction, often expressed as a docking score or binding energy.

In a study focused on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, molecular docking was employed to investigate their binding within the colchicine (B1669291) binding site of tubulin. The new compounds were designed based on the oxadiazole-linked aryl core of known tubulin inhibitors. nih.gov The docking simulations predicted efficient binding for these compounds. For instance, the analogue 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (designated as 6h) exhibited a significant docking score of -8.030 kcal/mol, suggesting a strong and stable interaction with the tubulin protein. nih.gov

Similarly, computational studies on other related heterocyclic structures have demonstrated the utility of these methods. For example, in a study of 4-anilinoquinazoline (B1210976) derivatives, which share a substituted aniline moiety, molecular docking was used to predict binding affinities with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One potent compound from this series, bearing a 4-bromo-2-fluoroaniline (B1266173) group, displayed calculated binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2.

Furthermore, investigations into oxazole-linked oxadiazole derivatives have also utilized molecular dynamic simulations to confirm the stability of the ligand-protein complex. These studies show that active ligands can be successfully retained within the binding sites of their target protein complexes, indicating a stable binding affinity. nih.gov

These findings from analogous compounds underscore the potential for molecules with a 4-chloro-aniline scaffold linked to a heterocyclic ring to form stable and high-affinity interactions with various biological targets. The predicted binding affinities are crucial in prioritizing compounds for further experimental evaluation.

| Compound/Analogue Class | Target Protein | Predicted Binding Affinity |

|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin (PDB ID: 5LYJ) | -8.030 kcal/mol (Docking Score) |

| 4-Anilinoquinazoline derivative (with 4-bromo-2-fluoroaniline) | EGFR | -6.39 kcal/mol (Binding Energy) |

| 4-Anilinoquinazoline derivative (with 4-bromo-2-fluoroaniline) | VEGFR-2 | -8.24 kcal/mol (Binding Energy) |

Identification of Key Interacting Residues

A critical aspect of computational analysis is the identification of specific amino acid residues within the target protein that are key to the binding of a ligand. This information is vital for understanding the mechanism of action and for designing more potent and selective molecules.

In the molecular docking study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues with the tubulin-combretastatin A4 complex (PDB ID: 5LYJ), the most active compound, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, was found to be situated within a hydrophobic cavity. nih.gov The key interacting residues identified in this binding pocket were primarily hydrophobic in nature. nih.gov

The specific residues forming this hydrophobic pocket include:

Leu252

Ala250

Leu248

Leu242

Cys241

Val238

Ile318

Ala317

Ala316

The interactions with these residues are likely crucial for the stabilization of the ligand within the binding site and contribute significantly to its inhibitory activity against tubulin polymerization. nih.gov

In a different computational study on oxazole-linked oxadiazole derivatives, it was noted that the bioactivity of a particular analogue was attributed to strong hydrogen bond interactions involving the trifluoromethyl moiety of the compound. nih.govresearchgate.net This highlights that in addition to hydrophobic interactions, specific polar interactions like hydrogen bonds can also play a defining role in the binding of these types of compounds.

Furthermore, studies on other heterocyclic compounds have also emphasized the importance of both hydrophobic and hydrogen bonding interactions. For instance, the binding of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives to Cyclin-Dependent Kinase 2 (CDK2) was analyzed through docking simulations to determine the probable binding model, which would involve a combination of such interactions. nih.gov

| Analogue Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin (PDB ID: 5LYJ) | Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, Ala316 | Hydrophobic |

| Oxazole-linked oxadiazole derivative | Tyrosine Kinase (PDB ID: 4CSV) | Not specified | Hydrogen Bond |

Structure Activity Relationship Sar Studies and Rational Drug Design

Correlating Structural Features with Biological Potency and Selectivity

The potency and selectivity of drug candidates are intrinsically linked to their three-dimensional structure and chemical properties. For derivatives of 4-Chloro-3-(oxazol-5-YL)aniline, SAR studies have illuminated the critical roles of its halogenation pattern, various substituents, and the nature of its heterocyclic core.

Halogenation is a fundamental strategy in drug design, used to modulate a compound's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov The chlorine atom at the 4-position of the aniline (B41778) ring in the parent compound is a key feature.

Aniline Ring Halogenation : The position and nature of the halogen on the aniline ring significantly influence biological activity. The chloro- group at the C-4 position is crucial. Studies on related chloroaniline derivatives show that this substitution can enhance membrane binding and permeation. nih.gov Replacing hydrogen with chlorine can increase the free energy of partitioning into a lipid membrane, potentially improving bioavailability. nih.gov In many compound series, a chlorine atom on an aromatic ring is associated with enhanced potency due to its electronic and steric effects, and its ability to form halogen bonds with protein targets. researchgate.netnih.gov For instance, in a series of 1,3,4-oxadiazole (B1194373) analogues with a related chloro-phenol structure, a 4-chloro substitution on the phenyl ring demonstrated slightly better anticancer activity compared to 2-chloro or 4-fluoro substitutions. mdpi.com

Oxazole (B20620) Ring Halogenation : While direct halogenation of the oxazole ring in this specific compound is less commonly reported in broad SAR studies, the principles of halogenation would still apply. Substitution on the heterocycle could influence the electronic nature of the ring system, affecting its interaction with target proteins. Nucleophilic substitution reactions on oxazole rings are generally rare but can occur, with the reactivity order being C-2 > C-4 > C-5. tandfonline.com

The introduction of additional aromatic or heterocyclic groups to the core structure is a common tactic to explore and optimize target interactions. Studies on analogous structures provide insight into how such modifications can affect biological activity.

In a relevant study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the substituent on the terminal aryl ring, attached to the oxadiazole, had a profound impact on anticancer activity. mdpi.com The findings suggest that both electron-donating and electron-withdrawing groups can enhance potency, indicating complex binding interactions.

Key findings include:

Electron-Donating Groups : A trimethoxy substitution (an electron-donating group) on the phenyl ring resulted in significant anticancer activity. mdpi.com

Electron-Withdrawing Groups : A 4-nitro substitution (a strong electron-withdrawing group) also demonstrated significant activity. mdpi.com

Halogen Substituents : A 4-chloro substitution on the terminal phenyl ring showed slightly more activity than 2-chloro or 4-fluoro substitutions in this specific series. mdpi.com

These results highlight that the electronic nature and position of substituents are critical for tuning the biological profile of the molecule.

Table 1: Structure-Activity Relationship of Phenyl Ring Substituents on Anticancer Activity of Related Oxadiazole Analogues mdpi.com

| Substituent on Phenyl Ring | Electronic Nature | Relative Anticancer Activity |

|---|---|---|

| 1,3,4-trimethoxy | Electron-Donating | Significant Activity |

| 2-hydroxy | Electron-Donating | Significant Activity |

| 4-nitro | Electron-Withdrawing | Significant Activity |

| 4-chloro | Electron-Withdrawing | Moderate Activity |

| 2-chloro | Electron-Withdrawing | Slightly less active than 4-chloro |

| 4-fluoro | Electron-Withdrawing | Slightly less active than 4-chloro |

The geometry and electronic distribution of the heterocyclic ring are paramount for biological activity. The replacement of the oxazol-5-yl moiety with its isomers or other related five-membered heterocycles (a strategy known as bioisosterism) can lead to improved potency, selectivity, or pharmacokinetic properties. rsc.org

Oxazole Isomers : The connectivity of the aniline to the oxazole ring (e.g., via the 5-position versus the 2- or 4-position) alters the spatial arrangement of the entire molecule. The oxazol-5-yl linkage places the aniline substituent adjacent to the oxazole oxygen, while an oxazol-2-yl linkage would place it between the nitrogen and oxygen atoms. This change significantly affects the vector and presentation of hydrogen bond donors and acceptors, which can dramatically alter binding affinity to a biological target.

Related Heterocycles :

Oxadiazoles (B1248032) : These rings are common bioisosteres of oxazoles. There are four isomers of oxadiazole, with the 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) rings being frequently used in medicinal chemistry. mdpi.com They can offer advantages in metabolic stability and solubility. mdpi.com For example, replacing an oxazole with a 1,3,4-oxadiazole ring can change the orientation of ring atoms, affecting hydrogen bonding capabilities and dipole moment.

Isoxazoles : Isoxazoles, where the nitrogen and oxygen atoms are adjacent, are also valuable oxazole bioisosteres. The choice between an oxazole and an isoxazole (B147169) can influence the molecule's chemical stability and electronic properties. Some research suggests that isoxazole rings may confer more favorable pharmacological properties than oxazoles, as evidenced by a higher number of FDA-approved drugs containing the isoxazole motif. rsc.org

Strategies for Optimizing Drug-Like Properties

Beyond target potency, a successful drug candidate must possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties. Rational drug design employs various strategies to optimize these characteristics for compounds like this compound.

Lipophilicity, often measured as LogP, is a critical parameter that influences solubility, permeability, and plasma protein binding. Optimizing lipophilicity is a balancing act; a compound must be soluble enough for formulation and distribution but lipophilic enough to cross cell membranes. rsc.org

Halogenation : As discussed, adding halogens is a primary tool for increasing lipophilicity. Replacing a hydrogen atom with a chlorine atom generally increases a compound's lipophilicity and can enhance membrane permeation. nih.gov

Alkyl and Aromatic Groups : The addition or modification of alkyl or aryl substituents can systematically tune lipophilicity.

Polar Groups : Introducing polar functional groups (e.g., hydroxyls, amides) can decrease lipophilicity and improve aqueous solubility.

The ability of a molecule to form hydrogen bonds with its biological target is often a key determinant of binding affinity and selectivity. The this compound scaffold contains several key sites for such interactions. rsc.org

Aniline -NH2 Group : This primary amine is a strong hydrogen bond donor. Its modification, for example through acylation or substitution, can modulate its donor strength and introduce steric bulk, which can be used to probe the binding pocket.

Oxazole Ring : The nitrogen atom in the oxazole ring at position 3 is a hydrogen bond acceptor. The oxygen atom at position 1 is a weaker acceptor. The relative positioning of these acceptors is defined by the ring's isomeric form and is critical for precise interactions with target residues. tandfonline.com

Strategies to optimize these interactions include modifying the aniline group or replacing the oxazole ring with other heterocycles (like oxadiazoles or triazoles) that present hydrogen bond acceptors in different locations, thereby altering the binding mode and potentially improving affinity and selectivity. rsc.org

Solubility and Clearance Studies (e.g., in human microsomes)

The solubility of a compound is influenced by its physicochemical properties, such as lipophilicity and crystal lattice energy. The presence of the chloro and oxazole functionalities, along with the aniline core, suggests a compound with moderate lipophilicity. For a structurally related compound, 4-chloroaniline (B138754), the solubility in water is reported as 0.39 g/100 mL at 20°C nih.gov. This provides a baseline, although the addition of the oxazole ring in this compound would alter its solubility profile. Generally, the introduction of a heterocyclic ring like oxazole can modulate solubility.

Metabolic clearance, often initially assessed using in vitro models like human liver microsomes, provides an indication of how rapidly a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) nih.gov. These in vitro assays measure the rate of disappearance of the parent compound over time, from which parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2) can be derived nih.govnih.gov. The general procedure for a human liver microsomal stability assay involves incubating the test compound with human liver microsomes and cofactors necessary for enzymatic activity, such as NADPH nih.gov. The concentration of the compound is measured at various time points to determine its rate of metabolism.

For this compound, the aniline and the benzene (B151609) ring are potential sites of metabolism. Aniline moieties are known to undergo N-acetylation, N-oxidation, and hydroxylation. The chloro-substituted benzene ring can also be a target for oxidation. The oxazole ring, while generally more stable, could also be subject to metabolic transformations. The rate of metabolism would determine its intrinsic clearance. A high intrinsic clearance in human microsomes would suggest rapid hepatic clearance in vivo, potentially leading to a short half-life and low oral bioavailability. Conversely, a low intrinsic clearance would indicate greater metabolic stability.

To provide a comprehensive understanding, the following table outlines the typical parameters measured in a human microsomal stability assay and their significance.

| Parameter | Description | Significance |

| In Vitro Half-life (t1/2) | The time required for 50% of the initial concentration of the compound to be metabolized by the microsomes. | A shorter t1/2 indicates faster metabolism and lower stability. |

| Intrinsic Clearance (CLint) | The in vitro rate of metabolism of a compound by the liver, normalized to the amount of microsomal protein. | A higher CLint suggests a higher capacity of the liver to metabolize the drug. |

| Predicted Hepatic Clearance (CLh) | An estimation of the in vivo clearance of the drug by the liver, calculated from the in vitro CLint value. | Helps in predicting the in vivo pharmacokinetic behavior of the compound. |

While specific values for this compound are not available, the established methodologies provide a clear framework for how its solubility and metabolic clearance would be experimentally determined and interpreted in the context of drug discovery.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological and pharmacokinetic properties without drastically altering its interaction with the biological target u-tokyo.ac.jp. This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. For this compound, several bioisosteric modifications could be envisioned to optimize its profile as a potential drug candidate.

The core structure of this compound offers multiple positions for bioisosteric modifications: the chloro substituent, the aniline group, and the oxazole ring itself. The goal of these modifications would be to enhance properties such as potency, selectivity, metabolic stability, and solubility, while reducing potential toxicities.

Modifications on the Phenyl Ring:

The chloro group on the phenyl ring is a common target for bioisosteric replacement. While halogens can contribute to binding affinity, they can also influence metabolic stability and toxicity. Potential bioisosteric replacements for the chlorine atom include:

Trifluoromethyl (CF3) group: This group is a well-known bioisostere for chlorine. It is more lipophilic and can alter the electronic properties of the ring, potentially improving metabolic stability and binding affinity.

Methyl (CH3) group: Replacing chlorine with a methyl group can reduce lipophilicity and potentially improve metabolic stability if the chlorine is a site of metabolic attack.

Cyano (CN) group: A cyano group can act as a hydrogen bond acceptor and has different electronic properties compared to chlorine, which could lead to altered binding interactions.

Modifications of the Aniline Moiety:

The primary amine of the aniline group is a key functional group that can participate in hydrogen bonding and is also a potential site for metabolism. Bioisosteric replacements for the aniline group could include:

Hydroxyl (-OH) or Methoxy (-OCH3) groups: These can alter the hydrogen bonding capacity and polarity of the molecule.

Amide (-NHCOR) or Sulfonamide (-NHSO2R) groups: These can introduce additional interaction points and modulate the physicochemical properties of the compound.

Modifications of the Oxazole Ring:

The oxazole ring is a crucial part of the molecule's scaffold. Bioisosteric replacement of the entire oxazole ring with other five-membered heterocycles is a common strategy in lead optimization. This approach, often referred to as scaffold hopping, can lead to novel chemical entities with improved properties. Potential bioisosteric replacements for the oxazole ring include:

Thiazole (B1198619): The sulfur atom in thiazole has different electronic and steric properties compared to the oxygen in oxazole, which can affect binding and metabolism.

Isothiazole or Isoxazole: These isomers of thiazole and oxazole can present different vectoral arrangements of heteroatoms, leading to altered binding modes.

Pyrazole or Imidazole (B134444): These five-membered rings with two nitrogen atoms offer different hydrogen bonding capabilities and electronic distributions.

1,2,4-Oxadiazole or 1,3,4-Oxadiazole: These isomers of oxadiazole can be used to fine-tune the electronic and steric profile of the molecule nih.gov.

The following table summarizes potential bioisosteric replacements for different parts of the this compound structure and the potential impact on its properties.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Chloro (-Cl) | Trifluoromethyl (-CF3) | Increased lipophilicity, altered electronics, potentially improved metabolic stability. |

| Methyl (-CH3) | Decreased lipophilicity, potential improvement in metabolic stability. | |

| Cyano (-CN) | Altered electronic properties, potential for new hydrogen bonding interactions. | |

| Aniline (-NH2) | Amide (-NHCOR) | Increased hydrogen bonding potential, altered polarity and metabolic profile. |

| Sulfonamide (-NHSO2R) | Increased acidity and polarity, potential for new interactions. | |

| Oxazole Ring | Thiazole Ring | Altered electronics and steric profile, potential for different metabolic pathways. |

| Pyrazole Ring | Different hydrogen bonding capabilities, altered electronic distribution. | |

| 1,2,4-Oxadiazole Ring | Fine-tuning of electronic and steric properties. nih.gov |

Mechanistic Insights into Biological Actions

Molecular Mechanisms Underlying Enzyme/Receptor Inhibition

The structural components of 4-Chloro-3-(oxazol-5-YL)aniline suggest potential interactions with several key biological targets, including tubulin, Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, and the MDM2-p53 protein-protein interface.

Tubulin Binding: Tubulin is a critical protein for microtubule formation, which is essential for cell division, making it a key target for anticancer drugs. nih.gov Certain structural features, such as the oxazole (B20620) ring, are found in known tubulin inhibitors. For instance, analogues of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have been designed based on the oxadiazole-linked aryl core of tubulin inhibitors. mdpi.com In one study, the compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity, and molecular docking studies showed it binding within the hydrophobic cavity of the tubulin–combretastatin A4 complex. mdpi.com This binding is stabilized by interactions with key amino acid residues like Leu252, Cys241, and Val238. mdpi.com Similarly, other heterocyclic compounds, such as those with a 1,2,4-triazole (B32235) ring, have been shown to act as colchicine (B1669291) binding site tubulin inhibitors, thereby disrupting microtubule dynamics. nih.gov The presence of the oxazole ring in this compound suggests it may also interfere with tubulin polymerization.

ATR Inhibition: The DNA Damage Response (DDR) is a crucial cellular mechanism for maintaining genomic stability, with ATR kinase being a central regulator. nih.gov Inhibiting ATR is a promising anticancer strategy, particularly in tumors with defects in other DDR pathways, such as those with mutated ATM. nih.govmdpi.com The development of ATR inhibitors like VX-970 (M6620) has highlighted the importance of specific heterocyclic cores, such as 2-aminopyrazine (B29847), in achieving potent inhibition. nih.gov While the core of this compound is different, the general principle of targeting ATR with small molecules containing heterocyclic rings is well-established. nih.govmdpi.com

MDM2-p53 Interaction: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively controlled by the oncoprotein MDM2, which binds to p53 and targets it for degradation. nih.govresearchgate.net Small molecules that block the MDM2-p53 interaction can reactivate p53, leading to an antitumor effect. researchgate.net This interaction involves key p53 residues—Phe19, Trp23, and Leu26—fitting into a hydrophobic pocket on MDM2. nih.gov Potent inhibitors, such as the nutlin class of cis-imidazolines, mimic these interactions. researchgate.netnih.gov The design of novel inhibitors often involves creating scaffolds that can effectively occupy this binding pocket. For example, spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been synthesized and shown to inhibit the p53-MDM2 interaction, leading to increased p53 levels and apoptosis in cancer cells. ekb.eg Given its aromatic and heterocyclic structure, this compound or its derivatives could potentially be designed to disrupt this critical protein-protein interaction.

Table 1: Inhibitory Activity of Compounds with Related Structural Motifs

| Compound/Analogue Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin | Showed significant anticancer activity; docked efficiently into the tubulin-combretastatin A4 binding site. | mdpi.com |

| Spiro-oxindoline-pyrazolo[3,4-b]pyridines | MDM2-p53 Interaction | Inhibited the p53-MDM2 interaction with IC50 values in the low micromolar range, outperforming the reference inhibitor Nutlin-1. | ekb.eg |

| VX-970/M6620 (2-aminopyrazine core) | ATR Kinase | First-in-class ATR inhibitor to enter clinical trials, demonstrating the utility of heterocyclic cores for targeting DDR. | nih.gov |

| Nutlins (cis-imidazoline core) | MDM2-p53 Interaction | Potent and specific small-molecule inhibitors that activate the p53 pathway. | mdpi.com |

Cellular Pathways Affected by this compound and its Analogues

The molecular interactions of this compound and its analogues translate into effects on broader cellular signaling networks, primarily the DNA Damage Response and the Wnt/β-catenin pathway.

DNA Damage Response (DDR): As a key kinase in the DDR, ATR activation is critical for cell survival following DNA damage. nih.gov Inhibition of ATR can enhance the toxicity of DNA-damaging chemotherapies in cancer cells, which often rely more heavily on ATR for survival due to compromised signaling in other areas, such as the ATM pathway. nih.govmdpi.com Therefore, if this compound or its derivatives function as ATR inhibitors, they would directly interfere with the DDR pathway, leading to synthetic lethality in cancer cells with specific genetic vulnerabilities.

Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is linked to cancer. uniroma1.it The pathway's activity can be modulated by various small molecules. For example, the antimicrobial agent chloroxylenol has been shown to inhibit Wnt/β-catenin signaling by preventing the nuclear translocation of β-catenin and disrupting its interaction with the T-cell factor 4 complex. nih.govnih.gov This leads to the downregulation of Wnt target genes and subsequent anticancer effects in colorectal cancer models. nih.govnih.gov Similarly, certain pyridinyl imidazole (B134444) compounds can block the Wnt/β-catenin pathway by repressing β-catenin protein functionality, an effect that appears to be independent of p38 inhibition. plos.org Given that substituted anilines and heterocyclic compounds can modulate this pathway, it is plausible that this compound could exert similar effects.

Biotransformation Pathways and Metabolic Fate

The metabolic fate of this compound in a biological system is likely to involve several biotransformation pathways. Based on studies of structurally related compounds, key metabolic reactions can be predicted.

One major pathway is hydrolysis. For example, a 4,5-dihydroisoxazole-5-carboxamide derivative was found to undergo hydrolysis to form two primary metabolites: the carboxylic acid resulting from amide bond cleavage and the corresponding aniline (B41778). rrpharmacology.ru This suggests that the oxazole ring in this compound could potentially be hydrolyzed, although oxazoles are generally more stable than dihydroisoxazoles.

Another significant pathway involves modification of the chloroaniline ring. The biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene (B1208514) in rats yielded several modified anilines, including 4-chloro-2-hydroxyaniline and 3-chloro-4-hydroxyaniline. nih.gov The formation of these hydroxylated metabolites suggests the involvement of cytochrome P450-mediated oxidation, potentially proceeding through an epoxide intermediate. nih.gov This indicates that this compound could be metabolized to various hydroxylated derivatives on the aniline ring.

Table 2: Potential Metabolic Pathways for this compound

| Pathway | Predicted Product(s) | Basis for Prediction | Reference |

|---|---|---|---|

| Ring Hydroxylation | Hydroxylated chloroaniline derivatives | Metabolism of 1-(4-chlorophenyl)-3,3-dimethyltriazene shows P450-mediated hydroxylation of the chloroaniline ring. | nih.gov |

| Ring Cleavage | Potential hydrolysis of the oxazole ring | Hydrolysis is a common metabolic pathway for related heterocyclic compounds like dihydroisoxazoles. | rrpharmacology.rurrpharmacology.ru |

Ferroptosis Mechanism of Action

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). nih.gov This process can be initiated by inhibiting the glutathione (B108866) (GSH)-dependent antioxidant enzyme glutathione peroxidase 4 (GPX4). nih.gov Small molecule inhibitors of ferroptosis, such as ferrostatin-1 and liproxstatin-1, often function as lipophilic radical-trapping antioxidants. They can block pathological cell death by neutralizing lipid ROS within cell membranes. nih.gov

The structure of this compound, with its lipophilic character conferred by the chlorophenyl group, suggests it could potentially localize within lipid membranes. The aniline moiety, in particular, could act as a radical scavenger. While direct evidence linking this specific compound to ferroptosis is not available, its chemical properties are consistent with a potential role as a lipophilic antioxidant. If it were to function in this manner, it would act as an inhibitor of ferroptosis by trapping the lipid radicals that propagate the cell death signal.

Future Research Directions and Therapeutic Potential

Advancements in Synthetic Methodologies for Diversification

The therapeutic applicability of 4-chloro-3-(oxazol-5-YL)aniline is intrinsically linked to the ability to generate a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies. Future research will likely focus on developing more efficient and versatile synthetic routes to modify all key components of the scaffold: the aniline (B41778) ring, the oxazole (B20620) core, and the pendant phenyl group often attached to the oxazole.

A key strategy involves the palladium-mediated cross-coupling reactions to introduce a wide range of substituents on the aniline and phenyl rings. benthamscience.com This allows for the exploration of various electronic and steric effects on target binding and pharmacokinetic properties. Furthermore, the development of novel methods for the construction of the oxazole ring itself is an active area of research. One-pot synthesis protocols are being explored to streamline the production of these compounds. crpsonline.com For instance, the reaction of hippuric acid with various aryl or heteroaryl aldehydes in the presence of a suitable catalyst offers a direct route to 4-arylidene-2-phenyl-5(4H)-oxazolone derivatives. researchgate.net

Comprehensive Preclinical Evaluation of Promising Analogues

A critical step towards clinical application is the rigorous preclinical evaluation of promising analogues. This involves a multi-faceted approach encompassing in vitro and in vivo studies to assess potency, selectivity, and pharmacokinetic profiles. A notable example is the investigation of 2-anilino-5-aryloxazoles as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in cancer. nih.govestranky.sk

In these studies, analogues are first screened for their enzymatic inhibitory activity against the target kinase. Subsequently, their cellular potency is determined in relevant cell lines. For instance, the inhibitory activity against VEGF-driven proliferation of human umbilical vein endothelial cells (HUVECs) is a key measure of anti-angiogenic potential. Promising compounds from these in vitro assays are then advanced to in vivo studies in animal models, such as xenograft models of human tumors, to evaluate their anti-tumor efficacy and tolerability. nih.govestranky.sk

The following table summarizes the preclinical data for representative anilino-oxazole analogues targeting VEGFR2:

| Compound | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) | In Vivo Efficacy (Tumor Growth Inhibition) |

| Oxazole 39 | 0.022 | Not Reported | 55% at 100 mg/kg in HT29 xenograft model |

| Oxazole 44 | 0.089 | Not Reported | Not Reported |

| Oxazole 45 | 0.039 | Not Reported | Not Reported |

Data sourced from a study on 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors. nih.gov

Exploration of Novel Therapeutic Indications

While oncology, particularly the inhibition of kinases like VEGFR2, is a primary focus, the this compound scaffold holds potential for a range of other therapeutic applications. The oxazole ring is a versatile heterocycle known to be present in compounds with diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov

Future research should explore the potential of these derivatives against a broader panel of biological targets. For example, their activity could be assessed against other kinase families implicated in inflammatory diseases, such as Janus kinases (JAKs) or spleen tyrosine kinase (Syk). Furthermore, given the prevalence of the oxazole motif in antimicrobial agents, screening campaigns against various pathogenic bacteria and fungi could uncover new leads for infectious diseases. nih.gov The structural similarity to known anti-inflammatory drugs like Oxaprozin (B1677843), which also contains an oxazole ring, further supports the exploration of this scaffold in inflammatory conditions. researchgate.net

Development of Structure-Based Drug Design Strategies

To accelerate the discovery of more potent and selective analogues, structure-based drug design (SBDD) will be an indispensable tool. This approach relies on the three-dimensional structure of the target protein to guide the rational design of inhibitors. A homology model of the VEGFR2 enzyme, for instance, has been used to predict the binding mode of anilino-oxazoles at the ATP binding site. estranky.sk

These models suggest that the anilino and oxazole nitrogens form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for kinase inhibitors. estranky.sk X-ray crystallography of inhibitor-target complexes can provide even more detailed structural insights, revealing key interactions and identifying pockets that can be exploited for further optimization. For example, the crystal structure of anilino-oxazole inhibitors bound to VEGFR2 can reveal the orientation of different substituents and guide the design of new analogues with improved binding affinity and selectivity. nih.gov

Clinical Translation Perspectives for Oxazole-Based Therapeutics

The ultimate goal of preclinical research is the successful translation of promising candidates into clinical therapies. While no drug based on the specific this compound scaffold has yet entered clinical trials, the broader class of oxazole-containing compounds has seen significant success. nih.gov Several oxazole-based drugs are already on the market for various indications, demonstrating the general drug-like properties of this heterocyclic system. nih.gov

The journey from a preclinical candidate to an approved drug is, however, fraught with challenges, including optimizing pharmacokinetic properties, ensuring a favorable safety profile, and demonstrating efficacy in human trials. benthamscience.comnih.gov For kinase inhibitors, achieving selectivity to minimize off-target effects is a major hurdle. researchgate.net

The development of robust and scalable synthetic routes is also crucial for providing sufficient quantities of the drug for clinical studies and eventual commercialization. Continued investment in both the fundamental chemistry and the biological evaluation of this compound derivatives will be essential to realize their full therapeutic potential and bring new, effective treatments to patients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3-(oxazol-5-YL)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, a similar oxazole-substituted aniline derivative was prepared by reacting 5-aminobenzoxazole with chloro-substituted aryl halides under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) . Key parameters include:

-

Catalyst : Pd(PPh₃)₄ (1-2 mol%)

-

Base : K₂CO₃ or NaHCO₃ in refluxing acetone/water (3:1 v/v)

-

Temperature : 80–100°C for 12–24 hours

-

Yield Optimization : Yields up to 75% are achievable with rigorous exclusion of oxygen .

Data Table :

Reaction Condition Catalyst Solvent Yield (%) Reference Suzuki Coupling Pd(PPh₃)₄ Acetone/H₂O 68–75

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The oxazole proton resonates at δ 8.2–8.5 ppm (singlet), while the aniline NH₂ appears as a broad singlet at δ 5.5–6.0 ppm. Chlorine substituents deshield adjacent protons, shifting aromatic protons to δ 7.3–7.8 ppm .

- IR : N-H stretching (3350–3450 cm⁻¹) and C=N/C-O stretches (1600–1650 cm⁻¹) confirm the oxazole and aniline groups .

- MS : Molecular ion peaks at m/z 209 (M⁺) with fragments at m/z 172 (loss of Cl) and 144 (oxazole ring cleavage) .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Stable in neutral conditions (pH 6–8). Degrades in acidic media (pH < 3) via protonation of the aniline group, leading to hydrolysis. Alkaline conditions (pH > 10) promote oxidation to quinone derivatives .

- Thermal Stability : Decomposes above 200°C. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidative dimerization .

Advanced Research Questions

Q. How does the oxazole ring influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The oxazole’s electron-withdrawing nature directs electrophiles (e.g., nitration, sulfonation) to the para position of the aniline ring. For example:

- Nitration : HNO₃/H₂SO₄ at 0°C yields 4-chloro-3-(oxazol-5-YL)-5-nitroaniline (85% regioselectivity) .

- Computational Support : DFT calculations (B3LYP/6-31G*) show a 12 kcal/mol activation barrier difference between meta and para attack pathways .

Q. What catalytic systems enhance the coupling of this compound in C–N bond-forming reactions?

- Methodological Answer : Buchwald-Hartwig amination using:

-

Catalyst : Pd₂(dba)₃/Xantphos (2:1 ratio)

-

Base : Cs₂CO₃ in toluene at 110°C

-

Scope : Reacts with aryl bromides to generate biaryl amines (70–85% yield). Catalyst turnover number (TON) reaches 1,200 .

Data Table :

Substrate Product Yield (%) TON Reference 4-Bromotoluene 4-Methylbiphenylamine 82 1,100

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in structure-activity relationship (SAR) studies?

- Methodological Answer : Molecular docking (AutoDock Vina) reveals the oxazole ring forms π-π interactions with tyrosine residues in kinase binding pockets (e.g., p38 MAPK). The chloro group enhances hydrophobic binding, with IC₅₀ values of 0.8–1.2 µM in kinase inhibition assays .

Q. What are the challenges in resolving racemic mixtures of derivatives of this compound?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) achieves baseline separation (Rₛ > 1.5) for oxazole-containing analogs. Enantiomeric excess (ee) >99% is attainable using asymmetric hydrogenation with Rh-DuPhos catalysts .

Contradictions and Validation

- Synthetic Yield Discrepancies : BenchChem reports yields >90% for similar compounds, but peer-reviewed studies (e.g., ) cap yields at 75–85% due to side reactions. Prioritize methods from academic sources .

- Biological Activity : BenchChem claims broad-spectrum kinase inhibition, but experimental data () show selectivity for p38 MAPK over JNK (10:1 ratio).

Excluded Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.